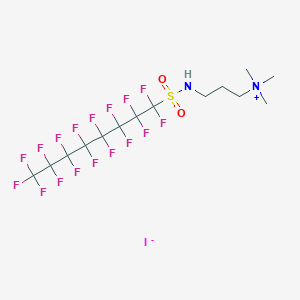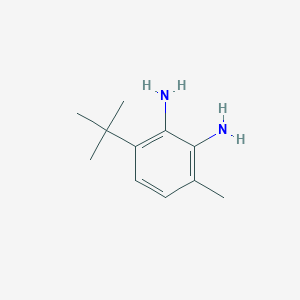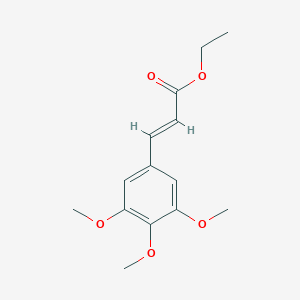
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
Overview
Description
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is an organic compound with the molecular formula C14H18O5. It is a derivative of cinnamic acid, where the phenyl ring is substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various biologically active molecules .
Biochemical Analysis
Biochemical Properties
It is known that the trimethoxyphenyl (TMP) group, which is part of the structure of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to interact with various enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the TMP group can bind to various biomolecules, leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate can be synthesized through a reaction between 3,4,5-trimethoxybenzaldehyde and ethyl acrylate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process can be scaled up by employing catalysts and optimizing temperature and pressure conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: 3-(3,4,5-trimethoxyphenyl)acrylic acid.
Reduction: Ethyl 3-(3,4,5-trimethoxyphenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The biological activity of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is attributed to its interaction with specific molecular targets. It has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing GABAergic neurotransmission, which contributes to its anticonvulsant and sedative effects . The compound may also inhibit certain enzymes involved in neurotransmitter metabolism, further modulating neuronal activity .
Comparison with Similar Compounds
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate can be compared with other cinnamic acid derivatives:
3,4,5-Trimethoxycinnamic acid: Similar structure but lacks the ethyl ester group.
Ethyl 3-(3,4-dimethoxyphenyl)acrylate: Similar but with only two methoxy groups.
Ethyl 3-(3,4,5-trimethoxyphenyl)propanoate: Similar but with a saturated propanoate chain instead of an acrylate.
The unique combination of the ethyl ester and the three methoxy groups at specific positions on the phenyl ring gives this compound distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-5-19-13(15)7-6-10-8-11(16-2)14(18-4)12(9-10)17-3/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFPTWWCXRADLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304528 | |
| Record name | Ethyl 3,4,5-trimethoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-29-1 | |
| Record name | Ethyl 3,4,5-trimethoxycinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,4,5-trimethoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the antimelanogenic activity of Ethyl 3,4,5-trimethoxycinnamate?
A1: The study investigated four trimethoxybenzene derivatives, including Ethyl 3,4,5-trimethoxycinnamate, for their potential to inhibit melanin production. While the specific mechanism of action for Ethyl 3,4,5-trimethoxycinnamate was not elucidated in this study, the research demonstrated that this compound exhibits antimelanogenic effects. [] Further research is needed to understand the precise molecular targets and downstream effects of Ethyl 3,4,5-trimethoxycinnamate in the melanin synthesis pathway.
Q2: Are there any insights into the Structure-Activity Relationship (SAR) of Ethyl 3,4,5-trimethoxycinnamate and its antimelanogenic activity?
A2: While the study doesn't directly delve into specific SAR details for Ethyl 3,4,5-trimethoxycinnamate, it investigates a series of related trimethoxybenzene derivatives. This approach allows for some preliminary observations on how structural variations within this chemical class might influence antimelanogenic activity. Comparing the activity of Ethyl 3,4,5-trimethoxycinnamate with the other derivatives examined in the study could provide initial insights into the structural features important for its antimelanogenic effects. [] Further research focused on modifying the Ethyl 3,4,5-trimethoxycinnamate structure and evaluating the impact on antimelanogenic activity would be needed to establish a comprehensive SAR profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)


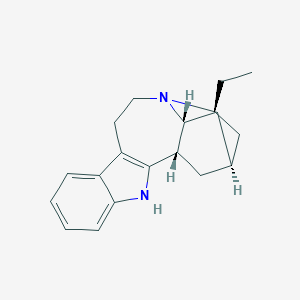


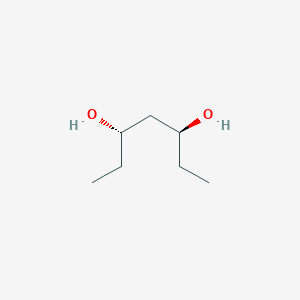


![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
